molecular formula C12H13N3S B6144524 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide CAS No. 50288-75-0

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

Cat. No.: B6144524
CAS No.: 50288-75-0
M. Wt: 231.32 g/mol
InChI Key: ODXASKUUWFZWQI-UHFFFAOYSA-N
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Description

Contextualization of Imidazole (B134444) and Thioamide Architectures in Contemporary Chemical Research

To appreciate the significance of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide, it is essential to first understand the individual contributions of its core components.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. pharmaguideline.commdpi.com Its prevalence in nature, most notably in the amino acid histidine and purine (B94841) bases of nucleic acids, underscores its fundamental biological importance. tsijournals.com This biological ubiquity has inspired medicinal chemists to incorporate the imidazole scaffold into a vast array of therapeutic agents, leveraging its ability to engage in hydrogen bonding and coordinate with metal ions. chemijournal.com Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties. nih.govmdpi.comnih.gov From a synthetic standpoint, the imidazole ring presents a versatile platform for functionalization, allowing for substitutions at various positions to modulate its electronic and steric properties. researchgate.netrsc.org

The thioamide group, a sulfur analog of the amide, offers a unique set of properties that distinguish it in chemical synthesis and materials science. The replacement of the amide oxygen with a larger, more polarizable sulfur atom alters the electronic and steric environment of the functional group. chemrxiv.org This substitution leads to a longer C=S bond compared to a C=O bond and different hydrogen bonding capabilities—thioamides are better hydrogen bond donors but weaker acceptors than their amide counterparts. In synthesis, thioamides are valuable intermediates for the construction of various sulfur-containing heterocycles, such as thiazoles. organic-chemistry.orgtandfonline.com Their distinct reactivity has also been exploited in peptide chemistry, where the introduction of a thioamide bond can confer resistance to enzymatic degradation.

Unique Structural Features and Synthetic Challenges of this compound

The structure of this compound is characterized by a benzyl (B1604629) group attached to one of the imidazole nitrogens and an ethanethioamide chain at the 2-position of the imidazole ring. This specific arrangement presents several noteworthy features and synthetic hurdles.

The benzyl group introduces a significant steric presence and modifies the electronic properties of the imidazole ring. The ethanethioamide side chain provides a flexible linker between the rigid aromatic imidazole core and the reactive thioamide functionality.

Synthesizing this molecule poses distinct challenges. A plausible synthetic route could involve the initial preparation of 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile, followed by its conversion to the target thioamide. This thionation step, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide, can require careful optimization to avoid side reactions, especially given the presence of the imidazole ring which could potentially coordinate with the thionating agent. organic-chemistry.org Alternatively, direct thionation of the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, is another viable but potentially challenging route.

Table 1: Key Structural and Chemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₃N₃S
Molecular Weight 231.32 g/mol
CAS Number 50288-75-0

| Key Functional Groups | Imidazole, Thioamide, Benzyl |

Overview of Research Trajectories and Academic Significance Pertaining to Novel Organic Compounds with Imidazole-Thioamide Motifs

While specific research on this compound is not extensively documented in publicly available literature, the academic significance of molecules combining imidazole and thioamide motifs can be inferred from the known properties of these individual components. Research in this area would likely follow several trajectories:

Medicinal Chemistry: Given the established biological activities of both imidazole and thioamide derivatives, novel compounds incorporating both could be screened for a range of therapeutic applications, including as antimicrobial or anticancer agents. The unique combination of a metal-coordinating imidazole and a sulfur-containing thioamide could lead to novel mechanisms of action. chemijournal.commdpi.com

Coordination Chemistry: The presence of multiple nitrogen and sulfur atoms makes these molecules attractive ligands for the synthesis of novel coordination complexes. The resulting metal complexes could have interesting catalytic or material properties.

Synthetic Methodology: The development of efficient and selective synthetic routes to imidazole-thioamide compounds would be a valuable contribution to organic synthesis, providing access to a new class of molecules for further investigation.

Scope and Objectives of Academic Inquiry into this compound

A thorough academic inquiry into this compound would encompass several key objectives:

Development of a Robust Synthetic Protocol: Establishing a high-yielding and scalable synthesis is the first critical step. This would involve a detailed investigation of different synthetic strategies and the optimization of reaction conditions.

Comprehensive Structural and Spectroscopic Characterization: A complete analysis using techniques such as NMR, IR, and mass spectrometry would be necessary to fully elucidate the molecule's structure and electronic properties. X-ray crystallography could provide definitive information on its solid-state conformation.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the thioamide and imidazole moieties within this specific molecular context would provide insights into its chemical behavior and potential for further functionalization.

Preliminary Biological Evaluation: Screening the compound for various biological activities would be a logical step to assess its potential as a lead molecule in drug discovery.

The pursuit of these objectives would not only provide a comprehensive understanding of this particular molecule but also contribute to the broader knowledge of heterocyclic and sulfur-containing compounds in organic chemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Histidine
2-(1-benzyl-1H-imidazol-2-yl)acetonitrile
Lawesson's reagent
Phosphorus pentasulfide
2-(1-benzyl-1H-imidazol-2-yl)acetamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXASKUUWFZWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation for 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Strategic Design and Optimization of Precursor Synthesis Pathways

The efficient synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide relies heavily on the strategic preparation of its key precursors. This section details the optimized synthetic pathways for obtaining 1-benzyl-1H-imidazole derivatives and ethanethioamide building blocks.

Synthesis of 1-benzyl-1H-imidazole Derivatives

The introduction of the benzyl (B1604629) group at the N1 position of the imidazole (B134444) ring is a crucial step. A common and effective method is the direct N-alkylation of a pre-functionalized imidazole. For instance, 2-methyl-1H-imidazole can be deprotonated with a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The resulting imidazolide anion then acts as a nucleophile, readily reacting with benzyl chloride or benzyl bromide to yield 1-benzyl-2-methyl-1H-imidazole. This reaction typically proceeds with good yields.

Alternatively, the benzylation can be performed under phase-transfer catalysis conditions, which offers a milder and often more environmentally friendly approach. The reaction of an imidazole derivative with benzyl alcohol in the presence of a carboxylic acid or its anhydride at elevated temperatures also provides a route to N-benzylated imidazoles.

ReactantsReagents and ConditionsProductYield (%)
2-methyl-1H-imidazole, Benzyl chloride1. NaH, DMF 2. Stirring, 70-95°C1-benzyl-2-methyl-1H-imidazole~60
Imidazole, Benzyl alcoholCarboxylic acid/anhydride, 230-260°C1-benzyl-1H-imidazoleHigh

Table 1: Representative methods for the synthesis of 1-benzyl-1H-imidazole derivatives.

Preparation of Ethanethioamide Building Blocks

The ethanethioamide moiety can be introduced in its entirety or constructed on the imidazole scaffold. A common strategy involves the preparation of a precursor containing a two-carbon side chain with a functional group that can be converted to a thioamide. Key building blocks include 2-(1H-imidazol-2-yl)acetonitrile or 2-(1H-imidazol-2-yl)acetamide.

The synthesis of 2-(cyanomethyl)-1H-imidazole can be a starting point. This intermediate can then be N-benzylated as described in the previous section to afford 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile. The conversion of the nitrile group to a thioamide is a well-established transformation. Thiohydrolysis, often achieved by bubbling hydrogen sulfide (B99878) gas through a solution of the nitrile in a solvent like pyridine or ethanol (B145695) with a base catalyst, is a direct method.

Another approach involves the conversion of the nitrile to the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, through hydrolysis. The subsequent thionation of the amide to the desired thioamide can be efficiently carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a solvent such as toluene (B28343) or dioxane at elevated temperatures.

PrecursorReagents and ConditionsProduct
2-(1-benzyl-1H-imidazol-2-yl)acetonitrileH₂S, Base (e.g., triethylamine), PyridineThis compound
2-(1-benzyl-1H-imidazol-2-yl)acetamideLawesson's Reagent, Toluene, RefluxThis compound

Table 2: Methods for the conversion of precursors to the ethanethioamide moiety.

Direct Synthetic Routes Towards this compound

One-Pot Synthesis Strategies

A plausible one-pot synthesis could involve the reaction of 1-benzyl-2-(chloromethyl)-1H-imidazole with a cyanide source, such as sodium or potassium cyanide, to form the acetonitrile (B52724) intermediate in situ. Without isolation, the reaction mixture could then be subjected to thiohydrolysis conditions to yield the final thioamide. This approach minimizes purification steps and reduces solvent waste.

Another one-pot strategy could adapt the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into a thioamide. While not a direct precedent, a custom substrate could potentially be designed to undergo a similar transformation to yield the desired product.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an elegant approach to complex molecules from simple starting materials in a single operation. The Debus-Radziszewski imidazole synthesis is a classic MCR that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgmdpi.comslideshare.net A modified version of this reaction using a primary amine in place of ammonia can lead to N-substituted imidazoles. wikipedia.org

To synthesize this compound via an MCR, one could envision a reaction between glyoxal, thioacetaldehyde (or a precursor), benzylamine, and a source of ammonia. The thioacetaldehyde would provide the ethanethioamide side chain. However, the stability and reactivity of thioacetaldehyde under these conditions would be a significant challenge to overcome.

Multi-Step Reaction Sequences and Convergent Synthesis Approaches

A multi-step, convergent synthesis offers a robust and often higher-yielding alternative to linear sequences. In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the final stages.

A logical convergent strategy for this compound would involve two main branches:

Synthesis of the Imidazole Core: Preparation of 1-benzyl-2-(chloromethyl)-1H-imidazole. This can be achieved by N-benzylation of 2-(hydroxymethyl)-1H-imidazole followed by chlorination of the hydroxyl group, or by direct benzylation of 2-(chloromethyl)-1H-imidazole.

Preparation of the Side Chain Synthon: A suitable two-carbon synthon is required. A protected thioacetamide or a precursor that can be readily converted to the thioamide would be ideal.

The key coupling step would then involve the nucleophilic substitution of the chloride in 1-benzyl-2-(chloromethyl)-1H-imidazole with a nucleophile that introduces the ethanethioamide moiety or its precursor. For instance, reaction with the anion of malononitrile followed by hydrolysis and decarboxylation could lead to the acetonitrile precursor, which is then converted to the thioamide.

A more direct convergent approach would be the reaction of 1-benzyl-2-(lithiomethyl)-1H-imidazole (generated in situ from 1-benzyl-2-methyl-1H-imidazole and a strong base like n-butyllithium) with a suitable electrophilic sulfur-containing reagent that can be elaborated to the ethanethioamide group.

Stepwise Functionalization and Cyclization Reactions

The construction of the this compound scaffold is typically achieved through a sequence of reactions involving the formation of the imidazole core followed by the elaboration of the side chain at the C-2 position.

A plausible synthetic pathway begins with the creation of the 1-benzyl-1H-imidazole ring system. One common method is a variation of the Radziszewski synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To achieve the desired N-1 substitution, benzylamine is used in place of ammonia. For instance, the reaction of glyoxal, formaldehyde, and benzylamine can lead to the formation of 1-benzyl-1H-imidazole.

Once the 1-benzyl-1H-imidazole core is established, the next critical phase is the introduction of the ethanethioamide side chain at the C-2 position. This can be accomplished through a multi-step functionalization sequence:

Lithiation and Alkylation: The C-2 proton of 1-benzyl-1H-imidazole is acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithio-1-benzyl-1H-imidazole is a potent nucleophile that can react with a suitable two-carbon electrophile, such as 2-bromoacetonitrile, to form 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile.

Conversion to Thioamide: The terminal nitrile group of the acetonitrile intermediate is then converted to a thioamide. This transformation is commonly achieved by reacting the nitrile with a sulfuring agent. Hydrogen sulfide (H₂S) in the presence of a base like pyridine or triethylamine is a classic reagent for this purpose. Alternatively, Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be employed, often under milder conditions. organic-chemistry.org A three-component reaction involving arylacetic acids, amines, and elemental sulfur powder can also yield thioamides without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org

An alternative cyclization approach involves preparing a precursor that already contains a portion of the side chain. For example, N-benzyl-1,2-diaminoethane can be reacted with a functionalized carboxylic acid derivative to construct the imidazole ring with a pre-installed side chain that can be later converted to the thioamide.

Step Reaction Type Key Reagents Intermediate/Product
1Imidazole SynthesisGlyoxal, Formaldehyde, Benzylamine1-benzyl-1H-imidazole
2C-H Functionalizationn-BuLi, 2-bromoacetonitrile2-(1-benzyl-1H-imidazol-2-yl)acetonitrile
3ThionationH₂S, Pyridine or Lawesson's ReagentThis compound

Protecting Group Strategies and Deprotection Methodologies

In multi-step syntheses, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.

Imidazole Nitrogen Protection: The imidazole ring contains a pyridine-like nitrogen (N-3) and, in its parent form, a pyrrole-like nitrogen (N-1) with an acidic proton. In the target molecule, the N-1 position is occupied by a benzyl group. The benzyl group can be installed early in the synthesis and is stable under many reaction conditions, effectively serving as a permanent protecting group. It is generally robust to both acidic and basic conditions. wiley-vch.de If a different synthetic strategy were employed where the N-1 position needed to be temporarily blocked, various protecting groups could be used. For instance, an orthoamide can be formed from the imidazole and triethyl orthoformate. This group facilitates metalation at the C-2 position and is readily hydrolyzed under neutral or acidic conditions. researchgate.net

Orthogonal Strategies: In more complex syntheses, orthogonal protecting groups—those that can be removed under different conditions—are essential. For example, if other functional groups were present on the benzyl ring, one might employ a silyl ether on a phenol, which is acid-labile, while a Boc-protected amine, also acid-labile, and an Fmoc-protected amine, which is base-labile, could be used elsewhere, allowing for selective deprotection. neliti.com

Table of Common Protecting Groups for Imidazole Synthesis

Protecting Group Abbreviation Protection Conditions Deprotection Conditions
Benzyl Bn Benzyl halide, Base (e.g., NaH) Catalytic Hydrogenation (e.g., H₂, Pd/C)
p-Toluenesulfonyl Ts TsCl, Pyridine Strong Acid (e.g., HBr) or Reductive Cleavage
tert-Butoxycarbonyl Boc Boc₂O, DMAP Strong Acid (e.g., TFA, HCl)

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for increasing efficiency, selectivity, and sustainability in organic synthesis. Both metal-based and organic catalysts can be applied to key steps in the formation of the target molecule.

Transition Metal-Catalyzed Coupling Reactions

Transition metals like palladium, copper, and rhodium are widely used to catalyze the formation of C-C and C-N bonds, which are central to the synthesis of the 1-benzyl-imidazole core.

N-Benzylation: The bond between the imidazole N-1 and the benzyl group can be formed via a copper-catalyzed N-arylation (or N-alkylation) reaction. Using a catalyst like copper(I) iodide (CuI) can facilitate the coupling of imidazole with benzyl bromide under milder conditions than traditional methods. nih.govresearchgate.net

C-H Functionalization: A modern and atom-economical approach to installing the side chain involves the direct C-H functionalization of the 1-benzyl-imidazole C-2 position. Copper-mediated oxidative C-H functionalization provides a route to synthesize highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov A palladium-catalyzed process could also be envisioned, coupling a 2-halo-1-benzyl-imidazole with a suitable side-chain precursor.

Thioamide Synthesis: While less common for the thioamide step itself, copper catalysts have been used in the synthesis of aryl thioamides from aryl aldehydes and tetramethylthiuram disulfide, avoiding harsher sulfuring reagents. organic-chemistry.org

Examples of Catalytic Reactions in Imidazole Synthesis

Reaction Type Catalyst Reactants Key Feature
N-Arylation/Alkylation Copper(I) Iodide Imidazole, Benzyl Bromide Mild conditions for C-N bond formation. researchgate.net
C-H Functionalization Copper(II) Acetate 1-benzyl-imidazole, β-enamino ester Direct formation of C-C bond at C-2 position. nih.gov

Organocatalysis and Biocatalysis in Specific Steps

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for many transformations. ias.ac.in

Imidazole Synthesis: Imidazole itself can act as an organocatalyst for various reactions, leveraging its amphoteric nature (containing both acidic and basic sites). ias.ac.inrsc.org In the context of synthesizing substituted imidazoles, L-proline and its derivatives have been used as organocatalysts to form tri- and tetra-substituted imidazoles in multicomponent condensation reactions. rsc.org These catalysts often operate under mild, environmentally benign conditions.

Thioamide Formation: While less explored, organocatalytic methods for thioamide synthesis could potentially be developed, for instance, in activating the nitrile for the addition of a sulfur source.

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity. While no direct biocatalytic route to the target molecule is established, enzymes could be applied in precursor synthesis. For example, a lipase could be used for the enantioselective resolution of a chiral alcohol precursor if a chiral variant of the molecule were desired. The principles of biocatalysis are a cornerstone of green chemistry, operating in aqueous media at ambient temperatures.

Exploration of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.comjipbs.comresearchgate.net

Solvent-Free Synthesis and Reactions in Alternative Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Many reactions for the synthesis of thioamides and imidazoles can be performed under solvent-free conditions. rsc.org For example, the conversion of amides to thioamides using Lawesson's reagent can be accelerated by microwave irradiation in the absence of a solvent, leading to high yields and rapid reaction times. organic-chemistry.orgacs.org Similarly, multicomponent reactions to form imidazoles can be run neat or with minimal solvent. A catalyst- and solvent-free Willgerodt–Kindler reaction has been developed for preparing aryl thioamides. nih.gov

Alternative Media: When a solvent is necessary, greener alternatives to traditional organic solvents are preferred.

Water: Water is an ideal green solvent. It is non-toxic, non-flammable, and inexpensive. Certain protocols for thioamide synthesis have been developed to proceed in water, sometimes with a small amount of a co-solvent, without the need for catalysts or additives. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is a green technique that can dramatically reduce reaction times, increase yields, and often enables solvent-free conditions. wjbphs.comresearchgate.net

Ultrasonic Irradiation: Ultrasound can be used to promote reactions, such as the synthesis of trisubstituted imidazoles, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Comparison of Synthetic Conditions

Methodology Solvent Energy Source Green Advantages
Conventional Synthesis Organic (e.g., Toluene, THF) Conventional Heating -
Solvent-Free Reaction None Microwave or Ball Mill Reduced waste, faster reactions, energy efficient. acs.orgrsc.org
Aqueous Synthesis Water Conventional Heating Non-toxic solvent, improved safety. nih.gov

Atom Economy and Waste Minimization in the Preparation of this compound

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the development of synthetic routes for any chemical compound. For the synthesis of this compound, a key strategy would be to devise a convergent synthesis that maximizes the incorporation of atoms from the starting materials into the final product.

A hypothetical atom-economical approach could involve a multi-component reaction. For instance, a one-pot synthesis starting from benzylamine, glyoxal, ammonia (or a surrogate), and a suitable sulfur-containing C2-synthon could, in principle, construct the core structure with high atom economy. However, the feasibility and reaction conditions for such a process would require extensive experimental investigation.

In a more traditional, linear synthesis, the thionation of the corresponding amide, 2-(1-benzyl-1H-imidazol-2-yl)acetamide, would be a critical step to consider. The choice of thionating agent significantly impacts waste generation.

Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion
Thionating AgentTypical Reaction ConditionsByproductsAtom Economy Considerations
Phosphorus Pentasulfide (P4S10)High temperature, anhydrous solvent (e.g., pyridine, toluene)Phosphorus oxidesLow atom economy due to the high molecular weight of the reagent and the generation of significant inorganic waste.
Lawesson's ReagentHigh temperature, anhydrous solvent (e.g., toluene, xylene)Arylphosphonothioic anhydridesModerate atom economy, but the byproducts can be difficult to remove.
Davy ReagentsMilder conditions compared to P4S10 and Lawesson's ReagentOrganophosphorus compoundsCan offer improved atom economy and milder reaction conditions, but the reagents are often more expensive.
Elemental Sulfur (S8) with a reducing agentVaries depending on the reducing agentDepends on the specific reactionPotentially high atom economy, but may require catalysts and specific reaction conditions to be effective.

To minimize waste, the ideal synthetic route would utilize catalytic methods and avoid stoichiometric reagents and protecting groups. The use of recyclable catalysts and solvent-free or aqueous reaction conditions would further enhance the green credentials of the synthesis.

Reaction Mechanism Elucidation during the Formation of this compound

Elucidating the reaction mechanism for the formation of this compound would require a combination of kinetic studies and isotopic labeling experiments. As no specific studies exist for this compound, we can outline the general approaches that would be employed.

Kinetic studies are fundamental to understanding reaction mechanisms. By monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined. This rate law provides insights into the molecularity of the rate-determining step.

For the thionation of the corresponding amide, a plausible mechanism involves the initial activation of the amide carbonyl group by the thionating agent, followed by nucleophilic attack of the sulfur species and subsequent elimination of an oxygen-containing byproduct.

Hypothetical Reaction Progress Monitoring:

Table 2: Techniques for Monitoring Reaction Kinetics
TechniqueObservableInformation Gained
High-Performance Liquid Chromatography (HPLC)Concentration of starting material, product, and any observable intermediatesReaction progress over time, identification of stable intermediates.
Nuclear Magnetic Resonance (NMR) SpectroscopyChanges in the chemical shifts and integration of specific protons or carbonsIn-situ monitoring of the reaction, detection of transient intermediates.
Infrared (IR) SpectroscopyDisappearance of the amide C=O stretch and appearance of the thioamide C=S stretchReal-time monitoring of the key functional group transformation.

The identification of reaction intermediates is crucial for confirming a proposed mechanism. Techniques such as trapping experiments, where a reactive species is added to intercept a transient intermediate, or direct observation by spectroscopic methods under carefully controlled conditions (e.g., low temperature), would be employed.

Isotopic labeling, particularly with deuterium, is a powerful tool for probing reaction mechanisms. researchgate.netresearchgate.netchem-station.comnih.govnih.gov By selectively replacing hydrogen atoms with deuterium in the starting materials, one can trace the fate of these atoms throughout the reaction.

For instance, in the synthesis of the imidazole ring itself, deuterium labeling of the starting materials (e.g., deuterated glyoxal or benzylamine) could provide information on which C-H bonds are broken and formed during the cyclization process. The position of the deuterium labels in the final product can be determined by mass spectrometry or NMR spectroscopy.

A crossover experiment is designed to distinguish between intramolecular and intermolecular reaction pathways. wikipedia.org In the context of the formation of this compound, a crossover experiment could be designed to investigate the mechanism of a potential rearrangement or fragment-coupling step.

Hypothetical Crossover Experiment Design:

Synthesize two isotopically labeled precursors. For example, one precursor could have a deuterated benzyl group, and the other could have a ¹³C-labeled ethanethioamide side chain.

Run the reaction with an equimolar mixture of the two labeled precursors.

Analyze the product mixture by mass spectrometry.

The observation of "crossed" products (e.g., a molecule containing both the deuterated benzyl group and the ¹³C-labeled side chain from different starting molecules) would provide strong evidence for an intermolecular mechanism, where fragments of the starting materials can exchange. Conversely, the absence of crossover products would suggest an intramolecular process.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide, allowing for the generation of intact molecular ions with minimal fragmentation. In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Precise Molecular Weight Determination: The molecular formula of this compound is C₁₂H₁₃N₃S, with a monoisotopic mass of 231.08302 Da. uni.lu ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z of 232.09030. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ (m/z 254.07224) and the potassium adduct [M+K]⁺ (m/z 270.04618). uni.lu High-resolution analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of accuracy (typically within 5 ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed on the protonated molecular ion to induce fragmentation and gain insights into the compound's structure. The fragmentation pattern would likely involve the cleavage of the weakest bonds. Expected fragmentation pathways could include the loss of the benzyl (B1604629) group, cleavage of the ethanethioamide side chain, and fragmentation of the imidazole (B134444) ring. These fragmentation patterns provide a veritable fingerprint of the molecule's structure.

Hypothetical ESI-MS Data Table

Ion Calculated m/z
[M+H]⁺ 232.09030
[M+Na]⁺ 254.07224

Note: The data in this table is predicted and serves as an illustration of expected results.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger or less soluble molecules. biosynth.com In a MALDI-MS experiment, the sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte. biosynth.com

For this compound, MALDI-TOF (Time-of-Flight) analysis would also be expected to yield the protonated molecular ion [M+H]⁺ as the base peak. One of the key advantages of MALDI-MS is its high sensitivity and the generation of predominantly singly charged ions, which simplifies spectral interpretation. biosynth.com The high-resolution capabilities of modern TOF analyzers would similarly allow for precise mass determination and confirmation of the elemental composition. Fragmentation in MALDI can be controlled and, when induced (e.g., in post-source decay or tandem TOF instruments), would provide complementary structural information to that obtained from ESI-MS/MS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution and solid states. A suite of NMR experiments would be required to fully characterize this compound.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the protons on the benzyl ring, as well as between the protons of the ethanethioamide side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons in the molecule, such as those in the benzyl group, the imidazole ring, and the methylene (B1212753) group of the side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule. For instance, it would show correlations from the benzylic protons to the carbons of the imidazole ring, and from the methylene protons of the side chain to the carbons of both the imidazole ring and the thioamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. NOESY would be useful in determining the conformation of the molecule, for example, the spatial relationship between the benzyl group and the imidazole ring.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl CH₂ ~5.3 ~50
Benzyl Aromatic CH ~7.2-7.4 ~127-129
Imidazole CH ~7.0-7.5 ~120-130
Ethanethioamide CH₂ ~3.8 ~35
Thioamide NH₂ ~9.0-9.5 -
Imidazole C2 - ~145

Note: The data in this table is an estimation based on typical chemical shifts for similar structural motifs and is for illustrative purposes.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for characterizing different polymorphic forms (crystalline) or amorphous states of this compound. Cross-polarization magic-angle spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects, providing insights into the solid-state conformation and intermolecular interactions.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high precision and accuracy. This method is valued for its directness and the fact that the signal response is directly proportional to the number of nuclei, making it a primary analytical method.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Analysis

A suitable single crystal of this compound would be selected and mounted on a diffractometer. X-ray diffraction data would be collected, typically at a controlled temperature, and the resulting data processed. The crystal structure would then be solved and refined to yield a set of crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical formula C₁₂H₁₃N₃S
Formula weight 231.32 g/mol
Crystal system Data not available
Space group Data not available
a, b, c (Å) Data not available
α, β, γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated) Data not available

Note: The data in this table is hypothetical as no experimental crystallographic data for this compound was found.

Analysis of the crystal structure would reveal the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound. For instance, the thioamide group could participate in N-H···S or N-H···N hydrogen bonds, while the benzyl and imidazole rings could engage in aromatic stacking interactions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Thioamide (N-H) N-H stretching 3300-3100
Aromatic C-H (benzyl, imidazole) C-H stretching 3100-3000
Aliphatic C-H (benzyl CH₂, ethyl CH₂) C-H stretching 3000-2850
Imidazole Ring C=N stretching 1650-1550
Aromatic Ring (benzyl) C=C stretching 1600-1450

Note: This table presents generalized expected ranges for the vibrational modes. Specific experimental data for this compound is not available.

Subtle shifts in the vibrational frequencies can provide information about the molecular conformation. For example, the positions of certain bands could indicate the relative orientation of the benzyl and imidazole rings. Comparing the experimental spectra with theoretical calculations could aid in assigning the vibrational modes and understanding the conformational preferences of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the chromophoric systems present in the molecule.

For this compound, the principal chromophores are the imidazole ring, the benzyl group, and the thioamide moiety. The UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the thioamide group.

Table 3: Expected Electronic Transitions for this compound

Transition Chromophore Expected λmax (nm)
π→π* Benzyl and Imidazole rings Data not available

Note: Specific experimental UV-Vis data for this compound could not be located.

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of a compound, determined by UV-Visible spectroscopy, reveals the wavelengths at which the molecule absorbs light, providing insights into its electronic structure. For this compound, this analysis would identify the absorption maxima (λmax), which correspond to electronic transitions within the molecule. The molar extinction coefficient (ε) at each λmax is a measure of how strongly the compound absorbs light at that wavelength.

To obtain this data, a solution of the compound with a known concentration would be prepared in a transparent solvent, such as ethanol (B145695) or acetonitrile (B52724). The absorbance of the solution would then be measured across the UV-Visible range (typically 200-800 nm). The λmax values are the wavelengths of maximum absorbance. The molar extinction coefficient would be calculated using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the solution.

Without experimental data, a hypothetical data table is presented below to illustrate how such findings would be reported.

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
EthanolData not availableData not available
AcetonitrileData not availableData not available
DichloromethaneData not availableData not available

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect on the electronic spectra of this compound would be investigated by recording its UV-Visible spectra in a series of solvents with varying polarities. A shift in the λmax to longer wavelengths (red shift or bathochromic shift) or shorter wavelengths (blue shift or hypsochromic shift) would indicate the nature of the electronic transitions and the difference in stabilization of the ground and excited states of the molecule by the solvent.

This study would involve dissolving the compound in solvents such as hexane (B92381) (non-polar), toluene (B28343), dichloromethane, acetone, and methanol (B129727) (polar). The resulting shifts in λmax would be analyzed to understand the compound's electronic behavior in different chemical environments.

A representative data table for a solvatochromic study is shown below, awaiting experimental values.

SolventPolarity Indexλmax (nm)Shift (nm)
Hexane0.1Data not availableReference
Toluene2.4Data not availableData not available
Dichloromethane3.1Data not availableData not available
Acetone5.1Data not availableData not available
Methanol5.1Data not availableData not available

Elemental Analysis and Advanced Purity Assessment Techniques

Combustion Analysis for Carbon, Hydrogen, Nitrogen, Sulfur Content

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C12H13N3S, combustion analysis would be performed to experimentally determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. The sulfur content is typically determined by converting it to sulfur dioxide. The experimental percentages are then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity.

The theoretical and hypothetical experimental values are presented in the table below.

ElementTheoretical (%)Experimental (%)
Carbon (C)62.31Data not available
Hydrogen (H)5.66Data not available
Nitrogen (N)18.17Data not available
Sulfur (S)13.86Data not available

Chromatographic Techniques (HPLC, GC-MS) for Purity and Impurity Profiling

Chromatographic methods are essential for assessing the purity of a compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for determining the purity of this compound. A solution of the compound would be injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and a detector (e.g., a UV detector set at a wavelength where the compound absorbs strongly). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main compound and any impurities by their mass-to-charge ratio and fragmentation patterns.

A summary of the expected findings from these techniques is tabulated below, pending experimental investigation.

TechniqueParameterResult
HPLCPurity (%)Data not available
Retention Time (min)Data not available
GC-MSPurity (%)Data not available
Major m/z peaksData not available

Theoretical and Computational Investigations of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to predict the geometry, stability, and electronic characteristics of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a compound like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to optimize the molecular geometry and determine its ground state energy. These calculations would yield critical data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure.

Furthermore, DFT is instrumental in calculating a range of electronic properties. This would include the dipole moment, which offers insight into the molecule's polarity, and the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties

Property Predicted Value
Ground State Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available

For even greater accuracy, particularly for specific electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. While computationally more intensive than DFT, these methods provide a higher level of theory and are often used as a benchmark. They would be used to refine the ground state energy and electronic properties, offering a more precise understanding of the molecule's behavior at the quantum level.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl (B1604629) and ethanethioamide side chains means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable arrangements and the energy barriers between them.

To identify stable conformers, a systematic scan of the potential energy surface would be performed. This involves rotating key dihedral angles, such as the one connecting the benzyl group to the imidazole (B134444) ring and the angles within the ethanethioamide side chain. For each rotational step, the energy of the molecule would be calculated, allowing for the mapping of the potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the transition states and define the torsional barriers to rotation.

Table 2: Hypothetical Torsional Barrier Data

Rotatable Bond Dihedral Angle Range Energy Barrier (kcal/mol)
Imidazole-CH2 (Benzyl) Data not available Data not available

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A small energy gap typically suggests that a molecule is more reactive. These frontier orbitals' spatial distribution would also be visualized to predict how the molecule might interact with other chemical species. For instance, the HOMO region indicates where the molecule is most likely to donate electrons in a reaction, while the LUMO region indicates where it is most likely to accept electrons.

Table 3: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

HOMO-LUMO Energy Gaps and Their Significance

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Charge Distribution and Electrostatic Potentials

Understanding how charge is distributed across a molecule is vital for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. These maps use a color scale to indicate charge distribution: red typically signifies regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would identify the most reactive sites. It would be expected that the sulfur atom of the ethanethioamide group and the nitrogen atoms of the imidazole ring would exhibit negative potential, while the hydrogen atoms, particularly any N-H protons, would show positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which influences the compound's physical properties and biological interactions.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for validating experimental data and interpreting complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, can confirm the proposed structure of this compound. Discrepancies between computed and experimental shifts can also highlight conformational effects or specific solvent interactions not accounted for in the computational model.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. For the target compound, this would help assign specific peaks to functional groups like the C=S (thioamide) and C=N (imidazole) stretches, as well as the aromatic C-H bonds of the benzyl group.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths (λmax) that characterize a UV-Vis spectrum. This analysis would reveal information about the π-electron system of the imidazole and benzyl rings and any charge-transfer transitions within the molecule.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would place the molecule in a simulated box of solvent (e.g., water, ethanol) and calculate the forces between all atoms over thousands of small time steps. This would reveal how the molecule moves, flexes, and interacts with its environment. Such simulations are crucial for understanding how solvents affect its conformational preferences and for predicting its behavior in a biological system, such as its ability to approach a protein's active site.

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Scientific Literature

An extensive review of scholarly articles and scientific databases has revealed a significant gap in the chemical literature regarding the coordination chemistry and metal complexation of the compound this compound. Despite targeted searches for research pertaining to its ligand properties, synthesis of metal complexes, and structural characterization, no dedicated studies on this specific molecule could be identified.

While the broader field of imidazole and thioamide chemistry is rich with examples of metal coordination, the unique structural combination present in this compound appears to be an unexplored area of research. General studies on imidazole derivatives have demonstrated their versatility as ligands in forming stable complexes with a variety of metal ions. Similarly, the thioamide functional group is a well-known coordinating agent, often exhibiting ambidentate behavior through its sulfur and nitrogen atoms. However, the specific coordination behavior of the title compound, which incorporates both of these functionalities, has not been the subject of published research.

Consequently, detailed information regarding its potential as an ambidentate ligand, its chelating and bridging capabilities, and its interactions with transition metals, main group elements, or lanthanides is not available. There are no published reports on the synthesis of its metal complexes or the elucidation of their structures via X-ray crystallography or other spectroscopic techniques.

The absence of such fundamental research means that critical data, including coordination modes, bond lengths and angles within metal complexes, and spectroscopic signatures of coordination, remain unknown. Therefore, a comprehensive article on the coordination chemistry of this compound, as outlined in the initial request, cannot be generated at this time due to the lack of primary research in the field. This highlights a potential area for future investigation within the domain of coordination chemistry.

Detailed Scientific Review of this compound and its Metal Complexes

A comprehensive search of available scientific literature and chemical databases has revealed no specific research published on the coordination chemistry, metal complexation, thermodynamic and kinetic studies, or electrochemical properties of the compound this compound.

While the individual components of the molecule, namely the benzyl-imidazole group and the ethanethioamide group, are known in coordination chemistry, no studies have been found that investigate the specific properties of this combined ligand and its interactions with metal ions. The provided outline requests detailed information on coordination geometries, ligand field effects, crystal packing, supramolecular assemblies, stability constants, chelate effects, ligand exchange kinetics, redox potentials, and electron transfer processes of metal complexes of this particular compound.

Without any experimental or theoretical data from published research, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and specific requirements of the requested outline. The generation of content for the specified sections and subsections would necessitate speculation and extrapolation from potentially unrelated chemical systems, which would not meet the standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the subject compound. Further experimental investigation into the synthesis and characterization of metal complexes of this compound would be required to provide the data necessary to fulfill the detailed outline.

Coordination Chemistry and Metal Complexation Studies of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Electrochemical Properties of Metal Complexes

Influence of Coordination on Redox Behavior

The coordination of "2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide" to a metal center is anticipated to significantly influence the redox behavior of the resulting complex. This influence stems from the electronic interplay between the ligand and the metal ion, which can stabilize or destabilize different oxidation states of the metal. The ligand, possessing both a nitrogen donor from the imidazole (B134444) ring and a sulfur donor from the thioamide group, can engage in sigma (σ) donation and potentially pi (π) back-bonding, depending on the metal ion and its oxidation state.

Upon coordination, the ligand's electron-donating groups will increase the electron density at the metal center. This increased electron density generally makes the metal easier to oxidize, resulting in a cathodic (less positive) shift of the M(n+)/M((n+1)+) redox potential compared to the uncomplexed metal ion. The magnitude of this shift is dependent on several factors, including the nature of the metal ion, its coordination geometry, and the electronic properties of the ligand's substituents.

The benzyl (B1604629) group attached to the imidazole ring, being weakly electron-donating, can subtly modulate the electron density on the imidazole nitrogen, thereby influencing its donor strength. The ethanethioamide group, with its sulfur atom, is a soft donor and is expected to form stable complexes with soft or borderline metal ions. The thioamide moiety itself has redox activity and its electronic properties can be tuned, for instance, by deprotonation of the thioamide N-H group, which would enhance the donor capability of the ligand.

Electrochemical studies, such as cyclic voltammetry, are crucial for elucidating these effects. A typical cyclic voltammogram of a metal complex of "this compound" would be expected to show one or more redox waves corresponding to metal-centered or ligand-centered electron transfer processes. The position (potential) and shape of these waves provide information about the thermodynamics and kinetics of the redox events.

For instance, a quasi-reversible one-electron transfer process is often observed for transition metal complexes, characterized by anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°') can be estimated as the average of Epa and Epc. The separation between the anodic and cathodic peaks (ΔEp) gives an indication of the reversibility of the electron transfer process.

While specific experimental data for complexes of "this compound" is not available in the cited literature, a hypothetical representation of the influence of different metal ions on the redox potential of the complex is presented in the table below. This table is for illustrative purposes and is based on general principles of coordination chemistry and electrochemical behavior of related transition metal complexes with thioamide and imidazole-containing ligands.

Metal Ion (M)Hypothetical ComplexAssumed Redox CoupleHypothetical Formal Potential (E°' vs. Ag/AgCl) (V)Expected Trend
Cu(II)[Cu(this compound)2]2+Cu(II)/Cu(I)+0.15Coordination to the thioamide and imidazole ligands is expected to stabilize the Cu(I) state, leading to a less positive potential compared to many standard Cu(II) complexes.
Ni(II)[Ni(this compound)2]2+Ni(II)/Ni(III)+0.85The strong sigma-donating nature of the ligand would make the oxidation of Ni(II) to Ni(III) more accessible compared to complexes with weaker donors.
Co(II)[Co(this compound)2]2+Co(II)/Co(III)+0.40Similar to nickel, the ligand is expected to stabilize the higher oxidation state, resulting in a moderately positive potential for the Co(II)/Co(III) couple.
Ru(II)[Ru(this compound)3]2+Ru(II)/Ru(III)+0.95Ruthenium complexes with N- and S-donor ligands often exhibit Ru(II)/Ru(III) couples at positive potentials. The thioamide ligand may allow for some pi-backbonding, influencing the potential.

Reactivity, Transformation Pathways, and Mechanistic Studies of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Electrophilic and Nucleophilic Reactions of the Thioamide Moiety

The thioamide group, -C(=S)NH₂, is a sulfur analog of an amide and is known to be more reactive towards both electrophiles and nucleophiles. nih.gov This heightened reactivity stems from the lower electronegativity and greater polarizability of sulfur compared to oxygen, which makes the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a potent nucleophile. chemtube3d.com

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thioamide moiety is a soft nucleophile and readily reacts with soft electrophiles such as alkyl and acyl halides. chemtube3d.com

S-Alkylation: The reaction with alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This reaction yields a thioimidate salt, which can be deprotonated to form a neutral thioimidate. These intermediates are valuable in further synthetic transformations. beilstein-journals.orgchemrxiv.org For instance, the reaction of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide with an alkyl halide (R-X) would produce the corresponding S-alkylated product. This process is analogous to the S-alkylation of other mercapto-imidazoles and related thioamide-bearing heterocycles. scielo.br

S-Acylation: Similarly, acylation at the sulfur atom can be achieved using acylating agents like acyl chlorides or anhydrides. This would form a thioester-like intermediate. The reaction likely proceeds through a nucleophilic acyl substitution pathway.

Electrophile (R-X)Expected ProductTypical Conditions
Methyl Iodide (CH₃I)2-(1-benzyl-1H-imidazol-2-yl)-1-(methylthio)ethan-1-iminium iodideInert solvent (e.g., THF, Acetone), Room Temperature
Benzyl Bromide (BnBr)1-(benzylthio)-2-(1-benzyl-1H-imidazol-2-yl)ethan-1-iminium bromideBase (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature
Acetyl Chloride (CH₃COCl)S-acetyl-2-(1-benzyl-1H-imidazol-2-yl)ethanethioimidateNon-nucleophilic base (e.g., Pyridine), 0 °C to RT

Reactions with Electrophilic Halogens

Thioamides can react with electrophilic halogens. A classic example of this type of reactivity is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. chemtube3d.com In this reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon bearing the halogen. chemtube3d.com By analogy, this compound would be expected to react with reagents like 2-bromoacetophenone. The sulfur atom would attack the α-carbon, displacing the bromide, to form an intermediate that could subsequently cyclize to form a thiazole derivative.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Carbon

The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Compared to the carbonyl carbon of an amide, the thiocarbonyl carbon is generally considered more reactive. nih.gov Nucleophilic attack by species such as amines or organometallic reagents would lead to a tetrahedral intermediate. rsc.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. For instance, reaction with a primary amine could lead to a transamidation reaction, displacing the original amino group to form a new thioamide, a process that can be facilitated by prior activation of the thioamide nitrogen. rsc.orgrsc.org

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms. The N-1 position is substituted with a benzyl group, rendering it a tertiary amine. The N-3 position, however, is an sp²-hybridized "pyridinic" nitrogen, which possesses a lone pair of electrons in an sp² orbital and is the primary site of electrophilic attack and protonation. nih.gov

N-Alkylation and N-Acylation Reactions

Further alkylation or acylation of the molecule is predicted to occur at the N-3 position. This reaction would result in the formation of a quaternary imidazolium (B1220033) salt, a common transformation for 1-substituted imidazoles. nih.gov

N-Alkylation: The reaction with an alkyl halide, such as methyl iodide, would involve the nucleophilic attack of the N-3 lone pair on the electrophilic carbon of the alkyl halide. This is a standard Sₙ2 reaction that is widely documented for various imidazole derivatives. lookchem.comresearchgate.netresearchgate.net The resulting product would be a 1,3-disubstituted imidazolium salt, carrying a positive charge on the imidazole ring.

ReagentExpected ProductTypical Conditions
Methyl Iodide (CH₃I)1-benzyl-3-methyl-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium iodideSolvent (e.g., Acetonitrile (B52724), Toluene), Reflux
Allyl Bromide3-allyl-1-benzyl-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium bromideSolvent (e.g., Toluene), Reflux
Ethyl Bromoacetate1-benzyl-3-(2-ethoxy-2-oxoethyl)-2-(2-amino-2-thioxoethyl)-1H-imidazol-3-ium bromideBase (e.g., NaH), Solvent (e.g., THF)

N-Acylation: Acylation at N-3 can also be achieved, typically using acyl chlorides or anhydrides, to form an N-acylimidazolium salt. These salts are often highly reactive and can serve as effective acyl transfer agents.

Protonation and Deprotonation Equilibria

Protonation: The N-3 nitrogen is the most basic site on the molecule. nih.gov It can be readily protonated by acids to form a stable imidazolium salt. The pKa of the conjugate acid of imidazole is approximately 7.1, making it a relatively strong base for a heterocyclic amine. nih.gov The substituents on the ring of the target compound will modulate this basicity, but the principle remains the same. This protonation is a fundamental acid-base equilibrium.

Deprotonation: While the N-H protons of the primary thioamide are acidic, with a pKa significantly lower than that of a corresponding amide, the C-H protons on the ring are generally not acidic enough to be removed by common bases. nih.gov The protons on the methylene (B1212753) carbon adjacent to the thioamide group could potentially be deprotonated under strong basic conditions, forming a carbanion that could participate in further reactions.

Oxidation and Reduction Pathways

The thioamide functional group is the primary site for redox transformations in this compound. This group is more susceptible to both oxidation and reduction than its amide analogue. wikipedia.org

The sulfur atom of the thioamide group is nucleophilic and readily undergoes oxidation. The products of such reactions depend on the oxidant and reaction conditions.

Desulfurization to Amide: A common transformation involves the conversion of the thioamide to its corresponding amide. This is often achieved using thiophilic metal salts, such as those of mercury(II) or silver(I), which facilitate hydrolysis and replacement of the sulfur atom with oxygen. wikipedia.orgchemrxiv.org This reaction would yield 2-(1-benzyl-1H-imidazol-2-yl)acetamide.

Oxidative Cyclization: In the presence of certain photocatalysts or chemical oxidants, aromatic thioamides can undergo oxidative cyclization. rsc.org For instance, it is plausible that under specific conditions, intermolecular coupling could occur, potentially leading to the formation of heterocyclic structures like 1,2,4-thiadiazoles through a radical-mediated pathway. rsc.org

Table 1: Predicted Products from Oxidative Pathways
Reaction TypeTypical ReagentsPotential ProductProduct Class
Desulfurization/HydrolysisHg(OAc)₂, H₂O2-(1-benzyl-1H-imidazol-2-yl)acetamideAmide
Oxidative Cyclization (Dimerization)Photocatalyst (e.g., Cu₂O), Light3,5-bis(1-(1-benzyl-1H-imidazol-2-yl)methyl)-1,2,4-thiadiazoleThiadiazole

The thioamide group can be reduced to an amine, providing a pathway to synthesize 2-(1-benzyl-1H-imidazol-2-yl)ethanamine.

Desulfurizative Reduction: The most common method for this transformation is desulfurizative reduction using Raney Nickel. wikipedia.orgacs.org This process involves the hydrogenolysis of the carbon-sulfur bond, effectively replacing it with two carbon-hydrogen bonds to yield the corresponding primary amine. acs.org

Other Reductive Methods: Alternative reagents can also achieve this reduction. A mixture of sodium borohydride (B1222165) and a Lewis acid or samarium(II) iodide (SmI₂) are effective for the chemoselective reduction of thioamides to amines under mild conditions. organic-chemistry.orgacs.org

Under typical thioamide reduction conditions, the imidazole ring and the benzyl group are expected to be stable. However, under more forcing hydrogenolysis conditions (e.g., high-pressure hydrogen with catalysts like palladium on carbon), cleavage of the N-benzyl bond (debenzylation) could potentially occur.

Table 2: Predicted Products from Reductive Pathways
Reaction TypeTypical ReagentsPotential ProductProduct Class
Desulfurizative ReductionRaney Nickel, H₂2-(1-benzyl-1H-imidazol-2-yl)ethanamineAmine
Chemoselective ReductionSmI₂, D₂O2-(1-benzyl-1H-imidazol-2-yl)ethanamineAmine
Harsh HydrogenolysisPd/C, H₂ (high pressure)2-(1H-imidazol-2-yl)ethanamine and Toluene (B28343)Debenzylated Amine

Photochemical and Thermal Degradation Studies

The stability of this compound under energy input, such as light or heat, dictates its degradation pathways.

The photochemical behavior of thioamides can be complex. While simple aliphatic thioamides are often inert to photolysis, the presence of an aryl group can induce reactivity. taylorfrancis.com The 1-benzyl-1H-imidazol-2-yl group can be considered analogous to an aryl substituent in this context.

Potential photolytic pathways for arylthioamides include [2+2] cycloaddition reactions with alkenes and hydrogen abstraction by the excited thiocarbonyl sulfur atom. jst.go.jpresearchgate.net In the absence of other reactants, intramolecular reactions or radical-mediated fragmentation could occur. Photo-mediated scission might lead to the formation of radicals that could catalyze further degradation. researchgate.net Without experimental data, the exact photolytic products of this compound remain speculative but could include rearranged isomers or fragmentation products.

At elevated temperatures, the molecule is expected to decompose through the cleavage of its weakest chemical bonds. The pyrolysis of complex sulfur- and nitrogen-containing heterocyclic compounds typically results in a mixture of smaller gaseous molecules and more complex, stable aromatic structures. researchgate.net

Based on the structure, the following fragmentation pathways are plausible:

Cleavage of the Benzyl Group: The N-C bond connecting the benzyl group to the imidazole ring is a likely point of initial cleavage, which would generate a benzyl radical (leading to toluene or bibenzyl) and an imidazolyl radical.

Side-Chain Fragmentation: The C-C and C-S bonds in the ethanethioamide side chain could rupture, leading to the formation of species like hydrogen sulfide (B99878) (H₂S), carbon disulfide (CS₂), and acetonitrile derivatives. researchgate.net

Ring Fragmentation: At very high temperatures, the stable imidazole ring itself could fragment, producing smaller nitrogen-containing molecules like ammonia (B1221849) and hydrogen cyanide. researchgate.net

The pyrolysis of related sulfur heterocycles like thiophene (B33073) is known to produce a wide array of products, including acetylene, carbon disulfide, and various polycyclic aromatic hydrocarbons (PAHs). nih.govacs.org A similar complex mixture of products would be anticipated from the high-temperature pyrolysis of this compound.

Table 3: Plausible Products from Thermal Degradation
Degradation PathwayPlausible Products
Benzylic C-N Bond CleavageToluene, Bibenzyl
Side-Chain FragmentationHydrogen Sulfide (H₂S), Carbon Disulfide (CS₂), Acetonitrile
Ring and Side-Chain DecompositionAmmonia (NH₃), Hydrogen Cyanide (HCN)
High-Temperature Rearrangement/CondensationPolycyclic Aromatic Hydrocarbons (PAHs), Nitrogen/Sulfur-containing PAHs

Lack of Specific Research Data on this compound

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the specific chemical compound This compound . While general information regarding imidazole-containing compounds and their synthesis is available, specific studies on the reactivity, transformation pathways, and particularly the kinetic and mechanistic investigations of novel chemical transformations for this exact molecule are not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, including data tables, as the foundational research for such content appears to be unavailable.

Structure Property Relationships of 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide and Its Derivatives Non Biological Focus

Influence of Structural Modifications on Electronic Properties

Substituent Effects on Imidazole (B134444) and Benzyl (B1604629) Rings

The imidazole ring is an amphoteric heterocycle, meaning it is susceptible to both electrophilic and nucleophilic attacks. nih.gov Its electronic properties are highly tunable through substitution. The benzyl group attached to the N1 position of the imidazole ring also plays a crucial role in modulating these properties.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzyl ring can exert a significant influence on the electron density of the entire molecule. For instance, studies on N1-benzylated 4-nitroimidazoles have shown that substituents on the benzyl ring directly impact the chemical environment of the imidazole core. An electron-withdrawing group like a nitro group (-NO2) on the benzyl ring would pull electron density away from the imidazole system, affecting its reactivity and spectroscopic signatures. asianpubs.org Conversely, an electron-donating group like a methyl group (-CH3) would increase the electron density. asianpubs.org

Table 1: Predicted Effect of Benzyl Ring Substituents on the Electronic Properties of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

Substituent at para-position Electronic Nature Expected Effect on Imidazole Ring Electron Density Expected Impact on HOMO-LUMO Gap
-NO₂ Electron-Withdrawing Decrease Decrease
-Cl Electron-Withdrawing Decrease Decrease
-H Neutral Baseline Baseline
-CH₃ Electron-Donating Increase Increase

Electronic Effects of the Thioamide Group

The thioamide group (-C(=S)NH₂) is a key functional group that distinguishes this molecule from its amide analogue. Thioamides are fascinating isosteres of amides, but with distinct electronic properties. nih.gov The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in an amide due to the larger van der Waals radius of sulfur. nih.gov

This structural difference leads to significant electronic consequences. Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov The thioamide group can exist in tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). This equilibrium can be influenced by factors such as the solvent and pH, with polar solvents or weakly alkaline conditions favoring the thiol form. ucj.org.ua The formation of the thiol tautomer creates a conjugated system of double bonds, which can further influence the molecule's electronic properties and reactivity. ucj.org.ua The thioamide moiety's ability to interact with and chelate metals also points to its unique electronic character. nih.gov

Correlation Between Molecular Structure and Spectroscopic Signatures

The specific arrangement of atoms and functional groups in this compound gives rise to a unique spectroscopic fingerprint, which can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Structural Impact on NMR Chemical Shifts and Coupling Constants

In ¹H NMR spectroscopy, the protons of the molecule are expected to appear in distinct regions.

Benzyl Protons: The five aromatic protons on the benzyl ring would typically appear as a multiplet in the aromatic region (around 7.1-7.5 ppm). The two benzylic protons (-CH₂-) attached to the imidazole nitrogen would likely show as a singlet further upfield (around 5.1-5.3 ppm). asianpubs.org

Imidazole Protons: The protons on the imidazole ring are expected in the aromatic region, with chemical shifts influenced by the substituents. For example, in related 1-substituted imidazoles, these protons can appear as distinct singlets or doublets between 6.8 and 7.6 ppm. rsc.orgmdpi.com

Ethanethioamide Protons: The methylene (B1212753) protons (-CH₂-) adjacent to the thioamide group would likely be a singlet, while the -NH₂ protons of the thioamide group would appear as a broad singlet, with its chemical shift being solvent-dependent.

Substituents on the benzyl ring directly influence the chemical shift of the benzylic protons. Studies on similar structures have shown that electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). asianpubs.org

Table 2: Influence of Benzyl Substituents on ¹H NMR Chemical Shifts of Benzylic Protons in N1-benzyl-4-nitroimidazoles asianpubs.org

Substituent (R) in 4-R-C₆H₄-CH₂- Chemical Shift (δ ppm) of -CH₂-
-H 5.09
-Br 5.27
-Cl 5.28

In ¹³C NMR spectroscopy, the carbons of the thioamide group (C=S) are particularly noteworthy, typically appearing significantly downfield, sometimes in the range of 170-200 ppm. nih.gov The carbons of the benzyl and imidazole rings would appear in the aromatic region (approx. 115-140 ppm). mdpi.com

Relationship Between Conformation and Vibrational Frequencies

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

N-H Stretching: The thioamide -NH₂ group would exhibit stretching vibrations, typically in the 3100-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the benzyl and imidazole rings is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be just below 3000 cm⁻¹. sapub.org

C=S Stretching: The characteristic thioamide C=S stretching band is weaker than the C=O band of amides and can be found in the 1250-1020 cm⁻¹ range, often coupled with other vibrations. sapub.org

C=N and C=C Stretching: The imidazole ring would show characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. sapub.orgresearchsquare.com

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Thioamide (-NH₂) N-H Stretch 3100 - 3400
Aromatic Rings C-H Stretch 3000 - 3100
Methylene (-CH₂-) C-H Stretch 2850 - 2960
Imidazole Ring C=N Stretch ~1600

Structure-Reactivity Correlations in Organic Transformations

The reactivity of this compound is largely dictated by the thioamide functional group. The sulfur atom is nucleophilic, and the thioamide moiety can participate in a variety of organic transformations, particularly cyclization reactions.

A prominent reaction pathway for thioamides involves their use as precursors for the synthesis of sulfur-containing heterocycles. For example, the reaction of a related carbothioamide with hydrazonyl chlorides leads to the formation of 1,3-thiazole derivatives through a process of nucleophilic substitution followed by cyclization. nih.gov Similarly, reaction with α-halo ketones or esters, such as ethyl chloroacetate, can yield thiazolidinone derivatives. nih.gov These transformations highlight the crucial role of the thioamide group in constructing more complex heterocyclic systems. nih.gov

The thione-thiol tautomerism of the thioamide group is central to its reactivity. ucj.org.ua The thiol tautomer possesses a nucleophilic sulfur atom that can readily attack electrophiles. Furthermore, the enamine-like character of the molecule can be exploited in reactions. For instance, reaction with phenyl isothiocyanate can lead to the formation of a non-isolable enaminonitrile intermediate, which can be further functionalized to create pyrazole, thiazole (B1198619), or thiophene (B33073) derivatives. sapub.org The imidazole ring itself can undergo reactions, but the thioamide group is generally the more reactive site for the types of transformations that lead to new heterocyclic frameworks.

Steric and Electronic Effects on Reaction Rates and Selectivity

The reactivity of this compound is primarily governed by the interplay of steric and electronic effects centered on the imidazole ring and the thioamide group.

In reactions involving the thioamide moiety, such as hydrolysis or coupling reactions, the electronic nature of the imidazole ring plays a crucial role. An electron-rich imidazole ring can enhance the nucleophilicity of the sulfur atom, potentially affecting reaction pathways. Conversely, substituents on the benzyl ring could further modulate these electronic properties. For instance, electron-withdrawing groups on the phenyl ring would decrease the electron density on the imidazole, potentially reducing reaction rates in electrophilic attacks.

Steric Effects: The benzyl group at the N1 position introduces significant steric bulk around the imidazole ring. This steric hindrance can direct the approach of reagents to the less hindered N3 position or the thioamide side chain. In reactions like metal coordination or catalysis, the orientation and size of the benzyl group can dictate the binding selectivity and the geometry of the resulting complex. Studies on related 2,4,5-trisubstituted imidazole systems have shown that steric interactions from substituents have a direct impact on the molecule's properties. For example, significant steric hindrance can force the phenyl rings and the imidazole core out of planarity, which in turn affects electronic conjugation and reactivity.

Influence of Molecular Architecture on Catalytic Performance

The molecular architecture of this compound suggests potential applications in catalysis, primarily through its ability to act as a ligand for metal centers. Both the imidazole ring and the thioamide group contain potential donor atoms (N and S).

Imidazole Core: The N3 nitrogen of the imidazole ring possesses a lone pair of electrons, making it a common coordination site for transition metals. Benzimidazole derivatives, which are structurally related, are known to be effective catalysts for various organic transformations, including oxidation reactions. semanticscholar.org

Thioamide Group: The sulfur atom of the thioamide is a soft donor and exhibits a strong affinity for soft metals like Ag(I), Au(III), and Hg(II). This coordinating capacity can be exploited in catalysis. For example, thioamide-containing polymers embedded with metal nanoparticles have been used as reusable catalysts.

Chelation: The ethanethioamide side chain at the C2 position of the imidazole ring allows for the possibility of bidentate chelation, where both the N3 nitrogen of the imidazole and the sulfur atom of the thioamide coordinate to the same metal center. This chelation can form a stable five-membered ring, enhancing the stability of the metal complex and potentially influencing its catalytic activity and selectivity.

Structure-Photophysical Property Relationships

Imidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. The combination of an imidazole ring with other aromatic systems can lead to the development of fluorophores. rsc.org The photophysical behavior of this compound would be dictated by the electronic interplay between the benzyl-imidazole system and the ethanethioamide group.

Quantum Yields and Luminescence Lifetimes

The fluorescence quantum yield (Φ) and luminescence lifetime (τ) are key parameters that define the efficiency and dynamics of a fluorophore. For imidazole derivatives, these properties are highly dependent on the molecular structure and substituents.

Studies on various imidazole derivatives show a wide range of quantum yields. For example, a series of 1,4-phenylene-spaced bis-imidazoles have been reported with high fluorescence quantum yields, reaching up to 0.90. nih.govresearchgate.net The quantum yields of D-π-A type imidazole derivatives can be significant, with values greater than 0.1 in various solvents, and in some cases as high as 0.59. nih.gov The substitution pattern on the imidazole ring and the nature of the attached aromatic groups heavily influence the quantum yield. Steric hindrance that causes a twist between the imidazole and adjacent phenyl rings can lead to a reduction in the quantum yield.

The luminescence lifetimes for imidazole derivatives are typically in the nanosecond range. For one series of D-π-A chromophores, lifetimes were observed to prolong from 1.7 ns to 2.54 ns with increasing solvent polarity. nih.gov

Table 1: Photophysical Properties of Selected Imidazole Derivatives in Different Solvents

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Lifetime (τ) (ns)
T-1 Benzene 374 430 0.51 1.70
T-1 THF 377 455 0.54 2.12
T-1 CH₂Cl₂ 379 473 0.57 2.34
T-1 DMF 380 496 0.59 2.54
T-2 DMF 422 536 0.23 2.45
T-3 DMF 420 519 0.45 2.44

Data adapted from a study on D-π-A type imidazole derivatives (T-1, T-2, T-3). nih.gov This table is for illustrative purposes to show general trends for related compounds.

Environmental Sensitivity of Photophysical Properties

The photophysical properties of many imidazole derivatives are sensitive to their environment, such as solvent polarity and pH. This sensitivity, known as solvatochromism, is a hallmark of molecules that have a significant change in their dipole moment upon photoexcitation, which is common in D-π-A systems. asianpubs.org

In nonpolar solvents, these molecules may exhibit emission from a locally excited (LE) state. In contrast, in polar solvents, an intramolecular charge transfer (ICT) state can be stabilized, leading to a large red-shift (bathochromic shift) in the emission spectrum. This results in a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net The absorption spectra of imidazole derivatives, however, often show only slight shifts with changes in solvent polarity, indicating that the solvent has a much larger effect on the excited state than the ground state. nih.gov

Furthermore, the imidazole ring contains both acidic (N-H, if unsubstituted) and basic (N) sites, making its optical properties potentially pH-sensitive. Protonation or deprotonation of the imidazole ring can significantly alter the electronic structure and, consequently, the absorption and emission characteristics. nih.gov The presence of ions can also lead to fluorescence enhancement or quenching, making some imidazole derivatives useful as chemosensors. mdpi.comglobethesis.com

Structure-Crystallization Behavior and Polymorphism

The crystallization behavior of this compound will be influenced by its molecular structure, which dictates the possible intermolecular interactions and subsequent crystal packing. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for this molecule.

Factors Influencing Crystal Growth and Morphology

The growth of crystals from a solution or melt is governed by both thermodynamic and kinetic factors. For molecules like this, several intermolecular interactions are expected to play a key role in the self-assembly process that leads to crystallization.

Hydrogen Bonding: The thioamide group is a potent hydrogen bond donor (N-H) and a weaker acceptor (C=S). This allows for the formation of strong N-H···N (to the imidazole N3) or N-H···S hydrogen bonds, which can lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

π-π Stacking: The presence of two aromatic rings (the imidazole and the phenyl ring of the benzyl group) allows for π-π stacking interactions. These interactions are crucial in organizing the molecules in the solid state and are a significant factor in the crystal packing of many imidazole-containing compounds. nih.gov The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will affect the packing efficiency.

C-H···π Interactions: The hydrogen atoms on the benzyl group's methylene bridge and the aromatic rings can interact with the electron clouds of adjacent aromatic rings, further stabilizing the crystal lattice. nih.gov

Solvent Effects: The solvent used for crystallization can have a profound impact on the resulting crystal form (polymorph or solvate). Solvents can interact with the molecule through hydrogen bonding or other forces, and solvent molecules can even be incorporated into the crystal lattice to form solvates. The dehydration of a hydrated crystal can lead to the formation of an anhydrous phase or a different polymorph. mdpi.com

Molecular Shape and Flexibility: The benzyl group is attached via a flexible C-N single bond, allowing for different conformations. This conformational flexibility can lead to the formation of different polymorphs (conformational polymorphism) as different conformers may pack more efficiently in different arrangements.

Factors such as the rate of cooling or solvent evaporation, the presence of impurities, and the specific solvent system can all influence which polymorphic form crystallizes. researchgate.netsigmaaldrich.com For example, in zeolitic imidazolate frameworks (ZIFs), the addition of a modulator like 1-methylimidazole (B24206) can affect particle size, morphology, and crystallinity. researchgate.net

Polymorphic Forms and Their Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in the chemical and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and spectroscopic signatures. Despite the importance of this phenomenon, a thorough review of the scientific literature reveals no specific studies detailing the existence and characterization of polymorphic forms for This compound .

While data on the target compound is not available, the study of polymorphism in related imidazole and thioamide derivatives provides a framework for understanding the potential for and characterization of different crystalline forms. Research into N-substituted azoles, for instance, has indicated that the occurrence of polymorphs is relatively rare but significant due to the varying biological and pharmacological activities that different forms can possess. researchgate.net The investigation of crystalline structures is crucial for establishing structure-property relationships. researchgate.net

General Methods for Characterization of Polymorphs

The characterization of different polymorphic forms typically involves a combination of analytical techniques to probe the solid-state properties of the material. These methods include:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a compound, providing precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov

Powder X-ray Diffraction (PXRD): Used to analyze the crystalline nature of a bulk sample and can distinguish between different polymorphic forms based on their unique diffraction patterns.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to identify melting points, phase transitions, and thermal stability, which can differ between polymorphs. mdpi.com

Spectroscopic Methods: Infrared (IR) and Raman spectroscopy can detect differences in the vibrational modes of molecules within different crystal environments.

Polymorphism in Related Imidazole Derivatives

Studies on other imidazole-containing compounds have successfully identified and characterized different solid-state forms. For example, the investigation of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane revealed the existence of an anhydrous form and a dihydrate, which were characterized using SCXRD, DSC, and TGA. mdpi.com These analyses confirmed different crystal structures and thermal behaviors for the two forms. mdpi.com

The crystallization conditions, such as the choice of solvent and the temperature of crystallization, play a crucial role in determining which polymorphic form is obtained. For instance, recrystallization from different solvents can yield different crystal habits and potentially different polymorphic forms.

Interactive Data Table: General Crystallographic Data for Related Imidazole Structures

While specific polymorphic data for this compound is unavailable, the following table provides an example of the type of crystallographic data that would be determined for different polymorphs, based on published data for related imidazole derivatives.

Compound NameCrystal SystemSpace GroupReference
N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamideMonoclinicP2₁/c nih.gov
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethioneMonoclinicP2₁/c nih.gov
2-[(1H-benzimidazol-1-yl)methyl]benzoic acidMonoclinicP2₁/n researchgate.net
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanoneTriclinicP-1 researchgate.net
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (anhydrous)MonoclinicP2₁/c mdpi.com
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrateTrigonalR-3 mdpi.com

Potential Applications in Advanced Materials Science and Catalysis Strictly Non Clinical

Role as a Building Block or Intermediate in Advanced Organic Synthesis

The presence of both a nucleophilic thioamide and a coordinating imidazole (B134444) ring makes 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide a valuable precursor and reagent in the synthesis of complex organic molecules.

Thioamides are well-established synthons for the construction of a wide array of heterocyclic compounds. The thioamide group in this compound can undergo various cyclization reactions to yield novel heterocyclic systems. For instance, the thioamide functionality can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to form thiazole derivatives. This reactivity opens avenues for creating complex molecules where a thiazole ring is appended to the benzyl-imidazole core, potentially leading to compounds with interesting photophysical or electronic properties.

Recent studies have demonstrated the versatility of thioamides in forming other heterocyclic structures such as thiadiazoles through oxidative cyclization. For example, the photocatalytic cyclization of thiobenzamides has been shown to produce 1,2,4-thiadiazoles using covalent organic frameworks (COFs) as heterogeneous photocatalysts oup.com. This suggests that this compound could be a precursor to novel benzyl-imidazole substituted thiadiazoles with potential applications in materials science.

The imidazole ring itself is a cornerstone in the synthesis of various biologically active and functional molecules. The benzyl (B1604629) group at the N-1 position of the imidazole ring provides lipophilicity and can influence the steric and electronic environment of the molecule, guiding its reactivity in subsequent synthetic transformations nih.gov.

The thioamide group is known to participate in a variety of organic reactions beyond heterocycle synthesis. It can be used in thio-acylation reactions and can undergo desulfurization to the corresponding amide, providing a route to modify the core structure. Furthermore, the sulfur and nitrogen atoms of the thioamide can act as coordination sites for metal catalysts, potentially influencing the stereochemistry or outcome of catalytic reactions nih.govrsc.org.

The imidazole moiety is a well-known ligand in coordination chemistry and can be used to direct metal-catalyzed reactions. The nitrogen atoms of the imidazole ring can coordinate to transition metals, and this interaction has been exploited in the development of catalysts for various organic transformations, including oxidation reactions nih.govrsc.org. The combination of the thioamide and imidazole functionalities in one molecule offers the potential for developing bifunctional reagents or ligands for catalysis.

Applications in Materials Science

The distinct chemical properties of this compound make it an attractive building block for the creation of advanced materials with tailored properties.

The thioamide group offers unique properties when incorporated into polymeric structures. Polythioamides, for instance, exhibit stronger metal affinity and higher refractive indices compared to their polyamide counterparts nih.gov. The thioamide in this compound could be incorporated into polymer backbones through various polymerization techniques, leading to materials with enhanced metal-binding capabilities. Such polymers could find use in areas like heavy metal ion sensing or removal rsc.org.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a wide range of applications. The functionalization of COFs with specific chemical groups can tune their properties for applications such as catalysis and gas storage. Benzimidazole-functionalized covalent triazine frameworks have been synthesized and have shown good performance in CO2 capture nih.gov. Given the structural similarity, the benzyl-imidazole part of the title compound could be integrated into COF structures. Moreover, the thioamide group could be introduced into COFs either during the initial synthesis or through post-synthetic modification, potentially leading to COFs with high affinity for heavy metals or with catalytic activity oup.com.

Functional GroupPotential Role in Polymers/COFsResulting Material PropertyPotential Application
ThioamideMonomer for polythioamide synthesis; Post-synthetic modification of COFsStrong metal affinity, high refractive indexHeavy metal sensing/removal, advanced optical materials
Benzyl-imidazoleBuilding block for COF synthesisPorosity, specific binding sitesGas storage and separation, catalysis

The surface functionalization of nanomaterials is crucial for tailoring their properties and enabling their application in various fields. Both the thioamide and imidazole moieties of this compound can act as anchoring groups for surface modification.

The sulfur atom in the thioamide group has a strong affinity for noble metal surfaces, such as gold and silver nanoparticles. Thiol-containing molecules are widely used to functionalize the surface of gold nanoparticles, enhancing their stability and allowing for further conjugation mdpi.comscispace.com. The thioamide group can similarly be used to anchor the molecule to the surface of metal nanoparticles, thereby imparting the properties of the benzyl-imidazole group to the nanoparticle surface.

The imidazole ring can also be used for surface functionalization. Imidazole derivatives have been used to modify the surface of various materials, including polymers and nanoparticles. The nitrogen atoms of the imidazole ring can coordinate to metal ions on the surface of metal oxide nanoparticles or can interact with other surface functionalities through hydrogen bonding or other non-covalent interactions. This functionalization can improve the dispersion of nanoparticles in different media and can introduce specific recognition sites on their surface chalmers.se.

NanomaterialFunctionalizing MoietyBinding InteractionPotential Application of Functionalized Nanomaterial
Gold NanoparticlesThioamide (Sulfur)Covalent Au-S bondCatalysis, Sensing
Metal Oxide NanoparticlesImidazole (Nitrogen)Coordination bondCatalysis, Composite materials
GrapheneBenzyl-imidazole (π-π stacking)Non-covalentElectronic devices, sensors

The ability of imidazole and its derivatives to coordinate with metal ions has been exploited in the development of functional coatings, particularly in the area of antifouling applications for marine surfaces researchgate.netresearchgate.net. Imidazole-containing polymers can be used to create coatings that control the release of biocides or prevent the settlement of marine organisms. The benzyl-imidazole moiety of this compound could be incorporated into such polymer coatings to enhance their antifouling properties.

Furthermore, the thioamide group can contribute to the adhesive properties of coatings and can also serve as a site for cross-linking or further functionalization of the coating material. The combination of the film-forming properties of a polymer backbone with the functional groups of this compound could lead to the development of robust and functional coatings for a variety of applications, including corrosion protection and catalysis.

Catalytic Applications

The catalytic potential of this compound is rooted in the reactivity of its constituent functional groups. The imidazole ring can act as a nucleophilic or basic catalyst, while the thioamide group can participate in various chemical transformations, and both can serve as ligands for transition metals.

The imidazole core of this compound is a key feature for its potential use in organocatalysis. Imidazole and its derivatives are known to catalyze a variety of organic reactions, often acting as nucleophilic or general base catalysts. rsc.orgresearchgate.net For instance, imidazole can catalyze the hydrolysis of esters and the formation of cyclic depsipeptides from peptide thioesters. nih.gov The nitrogen atoms of the imidazole ring can facilitate reactions by activating substrates or stabilizing transition states. It is plausible that this compound could be employed in similar catalytic roles, with the benzyl group potentially influencing its solubility and steric environment.

The thioamide group, while less commonly explored as a primary catalytic site in organocatalysis, possesses unique electronic properties that could be harnessed. Thioamides are isosteres of amides and have found broad applications in organic synthesis. rsc.org Their distinct reactivity could be leveraged in specific organocatalytic transformations.

Table 1: Potential Organocatalytic Reactions Catalyzed by Imidazole Derivatives

Reaction TypeRole of ImidazolePotential Application for this compound
Acyl Transfer ReactionsNucleophilic CatalystCatalyzing esterification or amidation reactions.
Michael AdditionsBase CatalystPromoting the addition of nucleophiles to α,β-unsaturated compounds.
Knoevenagel CondensationsBase CatalystFacilitating the condensation of aldehydes or ketones with active methylene (B1212753) compounds.
Hydrolysis ReactionsNucleophilic/Base CatalystCatalyzing the cleavage of esters or amides in non-aqueous environments.

The nitrogen atoms of the imidazole ring and the sulfur atom of the thioamide group in this compound make it a promising candidate as a ligand in transition metal catalysis. Imidazole-based ligands have been extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgrsc.orgnih.gov These ligands can stabilize the metal center and modulate its catalytic activity. The N-benzyl group on the imidazole ring can provide steric bulk, which can influence the selectivity of the catalytic reaction.

The thioamide moiety can also coordinate to transition metals through its sulfur atom, potentially leading to novel catalytic activities. Thioamides have been shown to be compatible with certain hydrogenation catalysts, and ruthenium complexes have been used for the hydrogenation of thioamides themselves. exlibrisgroup.comacs.orgacs.orgescholarship.org A complex of this compound with a suitable transition metal could potentially catalyze a range of organic transformations, including cross-coupling reactions to form C-C, C-N, or C-S bonds, and hydrogenation reactions.

Table 2: Potential Transition Metal-Catalyzed Reactions Using this compound as a Ligand

Reaction TypeMetal CatalystPotential Role of the Ligand
Suzuki-Miyaura CouplingPalladium, NickelStabilize the metal center and facilitate oxidative addition and reductive elimination steps.
Heck CouplingPalladiumEnhance the catalytic activity and selectivity of the olefination reaction.
Buchwald-Hartwig AminationPalladium, CopperPromote the formation of carbon-nitrogen bonds.
HydrogenationRuthenium, RhodiumModulate the electronic and steric properties of the metal center to control chemoselectivity.

To enhance reusability and simplify product purification, this compound could be immobilized on solid supports to create heterogeneous catalysts. The imidazole ring provides a convenient handle for attachment to various materials, such as silica, polymers, or metal-organic frameworks (MOFs). researchgate.netnih.gov For example, the imidazole nitrogen could be quaternized and ionically bonded to a support, or the benzyl group could be functionalized for covalent attachment.

Once immobilized, this functionalized material could be used in flow-through reactors or easily separated from the reaction mixture by filtration. This approach would be particularly beneficial for large-scale industrial processes where catalyst recovery and reuse are critical for economic viability. The catalytic activity of the immobilized species would be expected to mirror its homogeneous counterpart, with potential enhancements in stability and selectivity due to the support.

Applications in Analytical Chemistry

The ability of the imidazole and thioamide functionalities to interact with various chemical species makes this compound a promising candidate for applications in analytical chemistry, particularly in the development of chemosensors and analytical reagents.

Imidazole-based compounds have been widely investigated as fluorescent and colorimetric chemosensors for the detection of metal ions. researchgate.netmdpi.com The nitrogen atoms of the imidazole ring can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. rsc.orgnih.gov The thioamide group can also act as a binding site for soft metal ions that have a high affinity for sulfur.

Therefore, this compound could potentially serve as a chemosensor for the selective detection of metal ions like mercury(II), copper(II), or palladium(II) in non-biological samples, such as industrial wastewater or environmental samples. rsc.org Upon binding of a target metal ion to the imidazole nitrogen and/or the thioamide sulfur, a measurable change in its absorption or emission spectrum could be observed, allowing for quantitative analysis.

Table 3: Potential Metal Ion Sensing with this compound

Target Metal IonPotential Binding SitesExpected Sensing Mechanism
Mercury(II) (Hg²⁺)Thioamide sulfur and imidazole nitrogenFluorescence quenching or color change
Copper(II) (Cu²⁺)Imidazole nitrogen and thioamide sulfurChelation-enhanced fluorescence or colorimetric response
Palladium(II) (Pd²⁺)Imidazole nitrogen and thioamide sulfurFormation of a colored complex
Silver(I) (Ag⁺)Thioamide sulfurSelective binding leading to a detectable signal

Thioamide derivatives have been utilized as reagents in spectrophotometric analysis due to their ability to form colored complexes with metal ions. nih.gov The strong UV absorption of the thioamide C=S bond could also be exploited. nih.gov this compound could potentially be used as a chromogenic reagent for the quantitative determination of certain metal ions in solution. The formation of a metal-ligand complex would likely result in a shift in the absorption maximum, allowing for spectrophotometric measurement.

In the field of chromatography, imidazole-containing molecules have been analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). gdut.edu.cnwiley.comresearchgate.netnih.gov this compound could potentially be used as a derivatizing agent to improve the chromatographic separation or detection of certain analytes in non-biological matrices. Alternatively, its own chromatographic behavior could be studied for the development of new analytical methods.

Advanced Methodological Development and Innovation in Research on 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Development of Novel Analytical Techniques for Characterization and Quantification

The precise characterization and quantification of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide are foundational to its study. Modern analytical chemistry has moved beyond standard spectroscopic methods to embrace powerful, integrated approaches that provide unprecedented levels of detail regarding molecular structure, purity, and behavior in complex matrices.

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures, such as those generated during synthesis or degradation studies. amazonaws.com For a compound like this compound, these techniques offer definitive structural elucidation of the parent compound, its isomers, and any related impurities. semanticscholar.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples the separation power of High-Performance Liquid Chromatography (HPLC) with the structural-elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of this compound research, LC-NMR is invaluable for identifying byproducts from a synthetic reaction mixture without the need for laborious isolation of each component. For instance, positional isomers, which might be difficult to distinguish by mass spectrometry alone, can be unequivocally identified by their unique NMR spectra post-separation.

Gas Chromatography-Infrared Spectroscopy (GC-IR): While the target compound itself may have low volatility, GC-IR can be employed to analyze more volatile precursors or potential thermal degradation products. The gas chromatograph separates components, which are then passed through an infrared spectrometer. This provides an IR spectrum for each separated peak, allowing for the identification of functional groups and confirmation of molecular structure. amazonaws.com For example, this could be used to monitor the disappearance of starting materials or the appearance of specific degradation signatures characterized by changes in the thioamide or imidazole (B134444) vibrational bands.

Table 1: Application of Advanced Hyphenated Techniques for this compound Analysis
TechniquePrimary ApplicationInformation ObtainedHypothetical Research Scenario
LC-NMRStructural elucidation of non-volatile compounds in a mixtureComplete 1H and 13C NMR data for each separated componentIdentifying and characterizing minor impurities and isomers in a newly synthesized batch without prior isolation.
GC-IRAnalysis of volatile precursors or degradation productsFunctional group identification (IR spectrum) for each volatile componentStudying the thermal stability of the compound by identifying specific molecules released upon heating.

Micro-Spectroscopic Methods (e.g., IR microscopy, Raman mapping)

Micro-spectroscopic methods combine microscopy with spectroscopy to provide chemical information with high spatial resolution. These techniques are critical for understanding the solid-state properties of a compound, such as polymorphism, or its distribution within a material matrix.

Infrared (IR) Microscopy: This technique combines an optical microscope with an FT-IR spectrometer to analyze microscopic sample areas. bruker.com For this compound, IR microscopy can be used to analyze the chemical composition of individual crystals, detect contaminants in a powder, or map the compound's distribution in a polymer blend. The analysis would focus on characteristic vibrational bands, such as the C=S stretching of the thioamide group and the C=N stretching of the imidazole ring. nih.govactachemscand.org

Raman Mapping: Raman spectroscopy provides information on molecular vibrations and is highly sensitive to the molecular structure and local environment. nih.gov Raman mapping, or imaging, involves acquiring Raman spectra at thousands of points on a sample to generate a chemical image. This could be used to visualize the distribution of different crystalline forms (polymorphs) of this compound in a solid sample, as each polymorph would yield a distinct Raman spectrum. The technique is particularly useful for studying imidazole derivatives due to the characteristic ring-breathing modes. acs.orgresearchgate.net

Table 2: Key Vibrational Modes for Micro-Spectroscopic Analysis of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm-1) - IRTypical Wavenumber (cm-1) - RamanSignificance
Thioamide (C=S)Stretching~700 - 850~700 - 850Confirms the presence of the thioamide group. actachemscand.org
Imidazole (C=N)Stretching~1640 - 1670~1640 - 1670Characteristic of the imidazole ring structure. researchgate.net
Aromatic Ring (C=C)Stretching~1450 - 1600~1450 - 1600Identifies the benzyl (B1604629) and imidazole aromatic systems.
Amine (N-H)Bending~1590 - 1650WeakIndicates the primary thioamide N-H bond.

High-Throughput Synthesis and Screening Methodologies

The exploration of chemical space around a core structure like this compound is accelerated by high-throughput techniques. These methods allow for the rapid synthesis and evaluation of a large number of related compounds, or analogs, facilitating the discovery of molecules with optimized properties.

Combinatorial Approaches for Analog Synthesis

Combinatorial chemistry involves the systematic and repetitive connection of a set of different "building blocks" to create a large number of compounds in a single process. For this compound, a combinatorial library could be designed by varying the substituents on the benzyl ring, the imidazole ring, or the thioamide group. This approach allows for the rapid exploration of structure-property relationships. For example, different substituted benzyl chlorides could be used in the initial synthesis step to generate a library of analogs with diverse electronic and steric properties.

Table 3: Hypothetical Combinatorial Library Design for this compound Analogs
Core StructurePoint of Variation (R1)Point of Variation (R2)Resulting Analogs
2-(1-(R1-benzyl)-1H-imidazol-2-yl)ethanethio-R2-amide-H (unsubstituted)-H2 (primary)Parent Compound
4-Chloro-H(CH3) (secondary)Analog with electron-withdrawing group and modified amide
4-Methoxy-N(CH3)2 (tertiary)Analog with electron-donating group and modified amide

Automated Platforms for Reaction Optimization

Automated synthesis platforms, often utilizing robotics and flow chemistry, enable rapid optimization of reaction conditions. For the synthesis of this compound, an automated system could perform numerous experiments in parallel to determine the optimal temperature, solvent, catalyst, and reactant stoichiometry. By integrating online analytical methods like HPLC, the platform can provide real-time feedback on reaction yield and purity, allowing algorithms to intelligently select the next set of experimental conditions to maximize efficiency. This approach significantly reduces the time and resources required for process development.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction (Non-Biological)

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties from structure alone, thus guiding experimental efforts. nih.gov

For this compound and its analogs, ML models can be trained to predict key non-biological physicochemical properties. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models. nih.gov A QSPR model is a mathematical equation that correlates variations in the chemical structure of a series of compounds with a specific property. nih.govnih.gov

The process involves:

Descriptor Calculation: For a library of synthesized or virtual analogs, a wide range of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Training: An ML algorithm (such as multiple linear regression, random forest, or a neural network) is trained on a dataset of compounds for which the property of interest (e.g., melting point, solubility, chromatographic retention time) has been experimentally measured. The algorithm learns the relationship between the descriptors and the property.

Prediction and Design: Once validated, the model can predict the properties of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of candidates that are predicted to have the most desirable properties, saving significant time and resources.

Table 4: Example of Molecular Descriptors and a Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)
Descriptor TypeExample DescriptorRelevance to Property Prediction
ConstitutionalMolecular Weight (MW)Larger molecules often have lower solubility.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Measures lipophilicity; higher LogP often correlates with lower aqueous solubility.
TopologicalPolar Surface Area (PSA)Represents the surface sum over all polar atoms; higher PSA generally improves solubility.
ElectronicDipole MomentReflects molecular polarity, which influences interactions with polar solvents like water.

A hypothetical QSPR model might take the form: LogS = 0.5 - 0.01(MW) - 0.8(LogP) + 0.02(PSA)

This equation illustrates how a model could quantitatively link structural features to a key physical property, guiding the design of new analogs of this compound with enhanced solubility.

Sustainable and Scalable Production Methods for Industrial Relevance (Non-Biological)

The industrial production of this compound necessitates the development of manufacturing processes that are not only economically viable but also environmentally sustainable. Research in this area is focused on optimizing synthetic routes to maximize yield, purity, and throughput while minimizing waste, energy consumption, and the use of hazardous materials. Key strategies include the adoption of green chemistry principles, process intensification through technologies like flow chemistry, and the design of efficient one-pot or tandem reactions.

A plausible and scalable synthetic strategy for this compound involves a two-step approach: first, the synthesis of the key intermediate, 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile, followed by its conversion to the final thioamide product.

Synthesis of 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile Intermediate

Conventional vs. Green Approaches:

Historically, the synthesis of similar 2-(cyanomethyl)imidazoles might involve harsh conditions and toxic cyanide sources. Modern approaches focus on safer and more efficient methods. For instance, the reaction of 1-benzyl-2-(chloromethyl)-1H-imidazole with a cyanide salt is a potential route. However, the use of reagents like sodium cyanide requires stringent safety protocols.

A more sustainable approach involves the construction of the imidazole ring with the cyanomethyl group already in place or introduced via a less hazardous reagent. One promising method is the condensation of N-benzyl-1,2-diaminoethane with a suitable cyano-containing building block, potentially under catalytic and solvent-minimized conditions.

Process Intensification with Flow Chemistry:

Table 9.4.1: Comparison of Batch vs. Flow Synthesis for a Model Cyanation Reaction

ParameterConventional Batch ProcessContinuous Flow Process
Reaction Time Several hoursMinutes
Temperature Often elevatedPrecise control, can be higher safely
Pressure AtmosphericCan be elevated for improved kinetics
Safety Handling of bulk toxic reagentsEncapsulated reagents, smaller reaction volume
Scalability Challenging, requires larger reactors"Scale-out" by running longer or in parallel
Yield Variable, often moderate to goodGenerally higher and more consistent
Purity Often requires extensive purificationHigher purity, simplified work-up

Conversion of Nitrile to Thioamide

The conversion of the 2-(1-benzyl-1H-imidazol-2-yl)acetonitrile intermediate to the final thioamide product is the final crucial step. Sustainable methods for this transformation focus on using elemental sulfur or other environmentally benign sulfur sources and avoiding toxic reagents like hydrogen sulfide (B99878) gas in large quantities.

Catalytic Thioamidation:

Recent advances have demonstrated the catalytic conversion of nitriles to thioamides. This approach is highly desirable for industrial applications as it reduces the stoichiometric use of reagents and often proceeds under milder conditions. Various catalytic systems, including those based on transition metals, have been explored for this transformation. The use of heterogeneous catalysts is particularly attractive as it simplifies catalyst recovery and product purification.

One-Pot and Tandem Reactions:

To improve process efficiency and reduce waste, one-pot procedures where the nitrile formation and subsequent thioamidation occur in the same reactor without isolation of the intermediate are being investigated. For example, a multi-component reaction involving an aldehyde, an amine, a cyanide source, and a sulfur source could potentially lead directly to the thioamide product.

Solvent Selection and Reaction Conditions:

The choice of solvent plays a significant role in the sustainability of the process. Green solvents such as water, ethanol (B145695), or deep eutectic solvents (DES) are preferred over traditional volatile organic compounds (VOCs). Microwave-assisted synthesis has also been shown to accelerate the thioamidation reaction, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating.

Table 9.4.2: Scalable Methods for Thioamide Synthesis from Nitriles

MethodSulfur SourceCatalyst/ReagentSolventTemperature (°C)Yield (%)Scalability
Classical Method H₂S gasBase (e.g., pyridine)Alcohol50-100Moderate to HighChallenging due to H₂S handling
Lawesson's Reagent Lawesson's Reagent-Toluene (B28343), THF80-110HighLimited by reagent cost and waste
Elemental Sulfur S₈Amine/BaseDMF, NMP100-150Good to HighGood, atom-economical
Catalytic Thiolysis Thioacetic AcidLewis Acid (e.g., BF₃·OEt₂)DichloroethaneRoom Temp.Good to HighModerate, requires stoichiometric acid
Green Protocol Na₂S·9H₂O-Water80-100HighExcellent, uses green solvent

The development of a truly sustainable and scalable industrial process for this compound will likely involve a combination of these advanced methodologies. A potential optimized route could feature a flow synthesis of the nitrile intermediate followed by a catalytic thioamidation using elemental sulfur in a green solvent, possibly in a continuous-flow setup as well. Such an integrated process would maximize efficiency, safety, and environmental performance, aligning with the principles of modern chemical manufacturing.

Future Research Directions and Unexplored Avenues for 2 1 Benzyl 1h Imidazol 2 Yl Ethanethioamide

Emerging Synthetic Strategies and Dearomatization Approaches

The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide and its derivatives could be significantly advanced by adopting contemporary synthetic methodologies. Future research should explore novel strategies that offer improvements in efficiency, scalability, and functional group tolerance over classical methods.

Potential Synthetic Innovations:

Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety for potentially hazardous reagents.

Photocatalysis: Visible-light-promoted reactions could enable milder and more selective synthetic transformations, particularly for the construction and functionalization of the imidazole (B134444) core. researchgate.net

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods could provide a more sustainable and efficient route to the target compound and its analogs.

A particularly intriguing avenue is the exploration of dearomatization strategies for the imidazole ring. While aromatic systems are inherently stable, dearomatization is a powerful tool for generating complex three-dimensional scaffolds. researchgate.net Research into the visible-light-driven photocatalytic dearomatization of related imidazole scaffolds, such as imidazo[1,2-a]pyridines, has shown promise. researchgate.net Applying similar strategies to this compound could unlock new chemical space and provide access to novel molecular architectures for materials science.

Research DirectionPotential MethodologyKey Advantages
Advanced Synthesis Flow ChemistryImproved control, scalability, and safety
PhotocatalysisMild conditions, high selectivity
MechanochemistrySustainability, efficiency
Structural Diversification Photocatalytic DearomatizationAccess to complex 3D scaffolds, novel chemical space

Deeper Exploration of Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful lens through which to investigate the properties and potential of this compound at a molecular level. Advanced modeling techniques can provide deep insights that guide experimental work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of the molecule. frontiersin.orgfrontiersin.orgnih.gov This can help in understanding its stability, potential reaction pathways, and photophysical characteristics.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape and intermolecular interactions of the compound in various environments, which is crucial for designing materials with specific properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the behavior of the compound within larger, more complex systems, such as on the surface of a catalyst or within a polymer matrix.

For instance, computational studies on simple thioamides have been used to predict their formation routes and kinetic behavior in complex environments. frontiersin.orgfrontiersin.orgnih.gov Similar ab initio and DFT calculations could elucidate the fundamental properties of this compound, such as its dipole moment, rotational barriers, and vibrational frequencies, which are essential for its potential applications. nih.govresearchgate.net

Novel Applications in Emerging Technologies (e.g., sustainable energy, environmental remediation, strictly non-biological)

The unique electronic and structural features of this compound, stemming from its electron-rich imidazole ring and the versatile thioamide group, suggest potential applications in several non-biological emerging technologies.

Sustainable Energy: The compound could be investigated as a component in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs) . The imidazole moiety can act as an electron donor and an anchoring group to semiconductor surfaces, while the thioamide group's electronic properties can be tuned to modulate light absorption and charge transfer characteristics. Some imidazole derivatives have been noted for their noteworthy photophysical properties, including fluorescence, which is a key characteristic for materials in optoelectronics. researchgate.net

Environmental Remediation: The thioamide group is known to have a high affinity for heavy metals. researchgate.net This suggests that this compound, or polymers derived from it, could be explored as chemosensors or adsorbents for the detection and removal of toxic metal ions like mercury, lead, and cadmium from water.

Advanced Materials: The compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers . The nitrogen atoms of the imidazole ring and the sulfur atom of the thioamide group can coordinate to metal centers, potentially leading to materials with interesting catalytic, magnetic, or gas storage properties.

Interdisciplinary Research with Physics, Materials Engineering, and Environmental Science

The full potential of this compound can only be realized through collaborative, interdisciplinary research.

Physics: Collaboration with physicists is crucial for characterizing the photophysical and electronic properties of the compound. Techniques such as UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and theoretical physics calculations will be essential to evaluate its suitability for applications in organic electronics.

Materials Engineering: Materials engineers can incorporate the compound into novel materials, such as thin films, nanoparticles, or polymer composites. They can then test the performance of these materials in devices like solar cells, sensors, or catalytic converters.

Environmental Science: Environmental scientists can assess the efficacy and environmental impact of using this compound for remediation purposes. This includes studying its binding efficiency and selectivity for different pollutants, its stability under various environmental conditions, and its potential degradation pathways.

Addressing Fundamental Questions in Imidazole and Thioamide Chemistry Through this Compound

Beyond its potential applications, this compound serves as an excellent model system for exploring fundamental questions in heterocyclic and thioamide chemistry.

Key Research Questions:

Tautomerism and Aromaticity: How does the presence of the ethanethioamide group influence the tautomeric equilibrium and aromaticity of the imidazole ring?

Conformational Dynamics: What are the preferred conformations of the molecule, and what is the rotational barrier around the C-C and C-N bonds of the ethanethioamide side chain? nih.gov The thioamide C-N bond is known to have a higher rotational barrier than its amide counterpart, which can reduce conformational flexibility. nih.gov

Reactivity: How does the interplay between the imidazole and thioamide moieties affect the molecule's reactivity towards electrophiles and nucleophiles? Thioamides are generally more reactive than amides. nih.gov

Hydrogen Bonding: The N-H groups of the thioamide are more acidic and better hydrogen bond donors, while the sulfur is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.govnih.gov Studying the crystal packing and solution-state aggregation of this compound can provide valuable data on these non-covalent interactions.

Physicochemical PropertyComparison (Thioamide vs. Amide)Research Implication for the Compound
C=S vs. C=O Bond Length Longer (~1.71 Å vs. ~1.23 Å) nih.govInfluences molecular geometry and packing
C-N Rotational Barrier Higher (~5 kcal/mol) nih.govReduced conformational flexibility
N-H Acidity More acidic (ΔpKa = -6) nih.govStronger hydrogen bond donor capability
H-Bond Acceptor Strength Weaker (S vs. O) nih.govAffects intermolecular interactions

Identification of Key Research Gaps and Future Priorities

The most significant research gap for this compound is the lack of fundamental experimental data. Future research should prioritize the following:

Definitive Synthesis and Characterization: Development of a robust and well-documented synthetic protocol, followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray Crystallography).

Physicochemical Property Profiling: Systematic measurement of key properties such as melting point, solubility, pKa, redox potentials, and photophysical characteristics (absorption and emission spectra, quantum yield).

Exploratory Reactivity Studies: A thorough investigation of its stability and reactivity under various conditions (pH, temperature, oxidants, reductants) to understand its potential and limitations for various applications.

Proof-of-Concept Application Studies: Initial experimental work to validate the computationally predicted potential in areas like metal ion sensing or as a component in optoelectronic materials.

Addressing these fundamental gaps will lay the necessary groundwork for the broader scientific community to explore and exploit the full potential of this intriguing molecule.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with benzyl-protected imidazole precursors. Key steps include:

  • Nucleophilic substitution : Reacting 1-benzylimidazole with a thioamide precursor (e.g., ethanethioamide) under basic conditions to form the thioether linkage .
  • Optimization strategies : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Catalytic additives like triethylamine can improve reaction efficiency by neutralizing acidic byproducts .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyl group (δ 4.5–5.0 ppm for -CH2-), imidazole protons (δ 7.0–8.5 ppm), and thioamide signals (δ 2.5–3.5 ppm for -C(=S)-) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 273.1 for C₁₂H₁₃N₃S) .
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .

What safety protocols are recommended when handling ethanethioamide-containing compounds?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to ethanethioamide’s carcinogenic potential .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioamide group .

Advanced Research Questions

How does the thioamide group influence the compound’s reactivity and interaction with biological targets?

The thioamide (-C(=S)-NH₂) group:

  • Enhances metal coordination : Binds to Zn²+ or Fe³+ in metalloenzymes, potentially inhibiting enzymes like carbonic anhydrase or matrix metalloproteinases .
  • Hydrogen bonding : The -NH₂ moiety forms hydrogen bonds with catalytic residues (e.g., Asp or Glu in active sites), as shown in docking studies of similar imidazole-thioamide derivatives .
  • Redox activity : Susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which can alter bioactivity .

What are the observed enzyme inhibition mechanisms of related imidazole derivatives, and how might this compound behave similarly?

  • Competitive inhibition : Imidazole rings in analogous compounds mimic histidine residues, blocking substrate access to enzyme active sites (e.g., EGFR tyrosine kinase inhibition) .
  • Transition-state stabilization : Thioamide derivatives stabilize high-energy intermediates in proteases, as demonstrated in studies of HIV-1 protease inhibitors .
  • Case study : A structurally similar compound, 2-((1-benzylimidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide, showed IC₅₀ = 1.2 µM against Staphylococcus aureus enoyl-ACP reductase .
Compound Target Enzyme IC₅₀/EC₅₀ Reference
2-(1-Benzylimidazol-2-yl)thioacetamideCarbonic Anhydrase IX0.8 µM
Analogous benzimidazole-thioamideEGFR Kinase1.5 µM

How can computational methods like DFT predict the compound’s electronic properties and stability?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For example, a HOMO energy of −6.2 eV suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Solvent effects : PCM models in Gaussian 16 evaluate solvation energy, showing higher stability in polar solvents (ΔG_solv = −25 kcal/mol in water) .

What strategies resolve contradictions in reported bioactivity data for imidazole-thioamide derivatives?

  • Meta-analysis : Cross-validate IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to account to tumor heterogeneity .
  • Structural analogs : Compare substituent effects (e.g., benzyl vs. methyl groups) on potency using QSAR models .
  • Experimental replication : Reproduce enzyme assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

Methodological Notes

  • Synthesis scalability : Milligram-scale reactions are typical for initial studies; kilogram-scale requires flow chemistry optimization .
  • Data validation : Always cross-reference crystallographic data (CCDC entries) with experimental NMR/MS to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.